REACTION_CXSMILES
|
[C:1]([OH:6])([CH2:4][CH3:5])([CH3:3])[CH3:2].[Na:7]>>[C:1]([O:6][C:1]([CH2:4][CH3:5])([CH3:3])[CH3:2])([CH2:4][CH3:5])([CH3:3])[CH3:2].[Na:7].[C:1]([OH:6])([CH2:4][CH3:5])([CH3:3])[CH3:2] |f:2.3,^1:6,18|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(CC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The first fluid and the second fluid were mixed in a thin film fluid
|
Type
|
CUSTOM
|
Details
|
a solution obtained after processing
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(CC)OC(C)(C)CC.[Na]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(CC)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:6])([CH2:4][CH3:5])([CH3:3])[CH3:2].[Na:7]>>[C:1]([O:6][C:1]([CH2:4][CH3:5])([CH3:3])[CH3:2])([CH2:4][CH3:5])([CH3:3])[CH3:2].[Na:7].[C:1]([OH:6])([CH2:4][CH3:5])([CH3:3])[CH3:2] |f:2.3,^1:6,18|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(CC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The first fluid and the second fluid were mixed in a thin film fluid
|
Type
|
CUSTOM
|
Details
|
a solution obtained after processing
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(CC)OC(C)(C)CC.[Na]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(CC)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |